molecular formula C9H10N2 B15072316 1,2-Dihydroquinolin-3-amine

1,2-Dihydroquinolin-3-amine

Cat. No.: B15072316
M. Wt: 146.19 g/mol
InChI Key: YMRCIENXPNTVID-UHFFFAOYSA-N
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Description

1,2-Dihydroquinolin-3-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amine group at the 3-position and a dihydro moiety at the 1,2-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the reduction of quinoline-3-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions . Another approach includes the cyclization of N-aryl-2-aminobenzylamines with aldehydes or ketones in the presence of acid catalysts .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These methods offer high yields and are suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and hydrogen gas with metal catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Quinoline-3-amine derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-substituted this compound derivatives.

Mechanism of Action

The mechanism of action of 1,2-Dihydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the dihydro moiety and the amine group at the 3-position. This unique structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1,2-dihydroquinolin-3-amine

InChI

InChI=1S/C9H10N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6,10H2

InChI Key

YMRCIENXPNTVID-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2N1)N

Origin of Product

United States

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